molecular formula C8H7NO2 B592913 5H-[1,4]dioxepino[6,5-b]pyridine CAS No. 128782-32-1

5H-[1,4]dioxepino[6,5-b]pyridine

Cat. No.: B592913
CAS No.: 128782-32-1
M. Wt: 149.149
InChI Key: RWLLHYJGAYZZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-[1,4]dioxepino[6,5-b]pyridine (CAS Registry Number: 128782-32-1) is a fused bicyclic organic compound of significant interest in advanced chemical research and development. Its molecular formula is C8H7NO2, and it has a molecular weight of 149.15 g/mol . This structure features a pyridine ring, a fundamental scaffold in medicinal chemistry, annulated with a seven-membered 1,4-dioxepine system . The presence of this heterocyclic framework makes it a valuable intermediate for synthesizing more complex molecules. Its specific density is calculated to be 1.217 g/cm³, with a predicted boiling point of 242.8°C at 760 mmHg and a flash point of 88.6°C . Researchers utilize this compound as a key building block in exploratory synthetic chemistry, particularly in constructing polyheterocyclic systems that are prevalent in pharmaceuticals and functional materials. The SMILES notation for this compound is c1cc2c(nc1)COC=CO2, and its InChIKey is RWLLHYJGAYZZPJ-UHFFFAOYSA-N . As a specialized chemical entity, it serves as a precursor for the development of potential ligands and pharmacophores. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

128782-32-1

Molecular Formula

C8H7NO2

Molecular Weight

149.149

IUPAC Name

5H-[1,4]dioxepino[6,5-b]pyridine

InChI

InChI=1S/C8H7NO2/c1-2-8-7(9-3-1)6-10-4-5-11-8/h1-5H,6H2

InChI Key

RWLLHYJGAYZZPJ-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=N2)OC=CO1

Synonyms

5H-1,4-Dioxepino[6,5-b]pyridine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 5H-[1,4]dioxepino[6,5-b]pyridine and related fused heterocycles:

Compound Fused Ring System Heteroatoms Key Substituents References
This compound Pyridine + 1,4-dioxepine 2 O atoms in dioxepine Hypothetical (none cited)
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one Benzopyran + pyridine 1 O (pyran), 1 N (pyridine) Amino group at position 9
Imidazo[4,5-b]pyridine derivatives Imidazole + pyridine 3 N atoms Varied (e.g., thioxo, chloro)
1,4-Diazepine-pyrimido derivatives Pyrimidine + 1,4-diazepine 2 N atoms in diazepine Ethoxymethyl, phenyl

Key Observations :

  • The dioxepino-pyridine system is unique for its oxygen-rich, seven-membered ring, which may enhance solubility and hydrogen-bonding capacity compared to nitrogen-dominant analogs like imidazo-pyridines.
  • Benzopyrano-pyridines (e.g., compound 4 in ) share a fused oxygen-containing ring but lack the conformational flexibility of the dioxepine moiety .

Key Observations :

  • The Skraup reaction (used for benzopyrano-pyridines) is a high-temperature, acid-catalyzed process suitable for annulation but may require stringent purification .
  • Mannich condensations (for imidazo-pyridines) proceed under milder conditions , favoring regioselectivity and scalability .

Pharmacological and Functional Properties

The table below summarizes bioactivities of structurally related compounds:

Compound Bioactivity Mechanism/Application References
Imidazo[4,5-b]pyridines Anticancer, antimicrobial Tyrosine kinase inhibition
1,4-Diazepine-pyrimido derivatives Anti-HIV, kinase inhibition Hydrogen-bonding interactions
Benzopyrano-pyridines Not explicitly stated Potential intermediates

Key Observations :

  • Imidazo-pyridines exhibit multipharmacological effects (e.g., anticancer, antimicrobial) due to their nitrogen-rich structure, which facilitates interactions with biological targets .
  • The 1,4-diazepine derivatives show promise in targeted therapies (e.g., HIV-1 reverse transcriptase inhibition) via hydrogen-bonding networks .
  • The dioxepino-pyridine system, with its oxygen atoms, may exhibit distinct pharmacokinetic profiles, such as improved solubility or altered metabolic stability compared to nitrogen analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-[1,4]dioxepino[6,5-b]pyridine, and how can intermediates be optimized?

  • Methodological Answer : The synthesis of this heterocyclic compound typically involves multi-component reactions or [4+2] cycloadditions. For example, pyridine derivatives are often synthesized via condensation of uracil analogs with aldehydes under acidic conditions (e.g., acetic acid or POCl₃ catalysis) . Key intermediates like 2-thiobarbituric acid or nitrobenzaldehyde can be modified to enhance yield. A table summarizing optimized conditions is provided below:

Reaction ComponentOptimal ConditionsYield (%)Reference
Aldehyde (p-nitrobenzaldehyde)110–115°C, 3–5 h in acetic acid/anhydride75–80
Thiobarbituric acid derivativePOCl₃ catalysis, 0.04 mmol stoichiometry65–70
  • Analytical Validation : Post-synthesis, intermediates should be characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. How can researchers characterize the electronic and steric effects influencing the reactivity of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Experimental validation can involve substituent variation (e.g., nitro, methoxy groups) to assess steric hindrance in ring-closing reactions .
  • Spectroscopic Tools : Infrared (IR) spectroscopy can track carbonyl stretching frequencies (1650–1750 cm⁻¹) to monitor electronic effects .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for novel this compound derivatives?

  • Methodological Answer : Implement a 2³ factorial design to test variables: temperature (80°C vs. 120°C), catalyst loading (5% vs. 10%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model interactions between variables . For example:

VariableLow LevelHigh LevelEffect on Yield
Temperature80°C120°C+15%
Catalyst Loading5%10%+20%
Solvent (DMF/THF)THFDMF+10%
  • Computational Support : Pair with quantum mechanics/molecular mechanics (QM/MM) simulations to predict energy barriers for key transition states .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity). For instance, a derivative showing high antimicrobial activity but low cytotoxicity in one study may require purity verification via HPLC (>95%) and counter-screening against human cell lines (e.g., HEK293) .
  • Data Interpretation : Use multivariate analysis (e.g., principal component analysis) to isolate structural descriptors (logP, polar surface area) influencing bioactivity discrepancies .

Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction pathways. For example, nitration reactions can be modeled using the explicit solvent method in Gaussian09, with transition state analysis at the B3LYP/6-31G(d) level .
  • Validation : Compare computational predictions with experimental NMR kinetic isotope effects (KIE) .

Q. What interdisciplinary strategies enhance the functionalization of this compound for materials science applications?

  • Methodological Answer : Integrate click chemistry (e.g., azide-alkyne cycloaddition) to append polymerizable groups (e.g., vinyl or acrylate). For example, copper-catalyzed reactions with propargyl bromide can introduce alkynyl side chains for photopolymerization .
  • Characterization : Use differential scanning calorimetry (DSC) to monitor glass transition temperatures (Tg) of resulting polymers .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Standardize starting material purity (≥98% via HPLC) and employ process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR to track reaction progress) .
  • Statistical Analysis : Use control charts (e.g., Shewhart charts) to identify outliers in yield or impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.